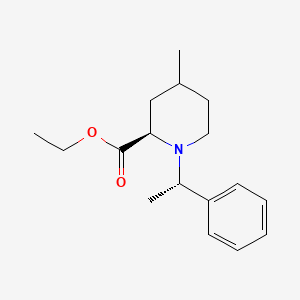
Propionaldehyde-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionaldehyde-d3, also known as deuterated propionaldehyde, is a deuterium-labeled compound with the molecular formula C3H5DO. It is a colorless liquid with a pungent, fruity odor. The deuterium labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionaldehyde-d3 can be synthesized through several methods. One common method involves the deuteration of propionaldehyde using deuterium gas (D2) in the presence of a catalyst. Another method involves the reduction of propionic acid-d3 using a reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of ethylene-d4 with carbon monoxide and deuterium gas in the presence of a rhodium-based catalyst. This process yields a mixture of deuterated aldehydes, which can be separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propionaldehyde-d3 undergoes various chemical reactions typical of aldehydes, including:
Oxidation: this compound can be oxidized to propionic acid-d3 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propanol-d3 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Propionic acid-d3.
Reduction: Propanol-d3.
Condensation: β-hydroxy aldehydes or ketones.
Applications De Recherche Scientifique
Propionaldehyde-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Material Science: Utilized in the study of polymerization processes and the development of new materials.
Mécanisme D'action
The mechanism of action of propionaldehyde-d3 involves its interaction with various molecular targets and pathways. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol group by the addition of hydrogen atoms. The deuterium labeling allows for precise tracking of these transformations in NMR studies.
Comparaison Avec Des Composés Similaires
Propionaldehyde-d3 can be compared with other deuterated aldehydes such as acetaldehyde-d4 and butyraldehyde-d4. While all these compounds share similar chemical properties due to the presence of the aldehyde group, this compound is unique in its three-carbon structure, which makes it a valuable intermediate in various synthetic pathways. Additionally, its deuterium labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies.
Similar Compounds
Acetaldehyde-d4: A two-carbon deuterated aldehyde.
Butyraldehyde-d4: A four-carbon deuterated aldehyde.
Valeraldehyde-d5: A five-carbon deuterated aldehyde.
Propriétés
Formule moléculaire |
C3H6O |
|---|---|
Poids moléculaire |
61.10 g/mol |
Nom IUPAC |
3,3,3-trideuteriopropanal |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3 |
Clé InChI |
NBBJYMSMWIIQGU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC=O |
SMILES canonique |
CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




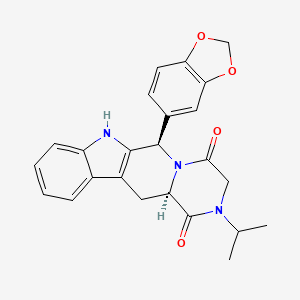
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
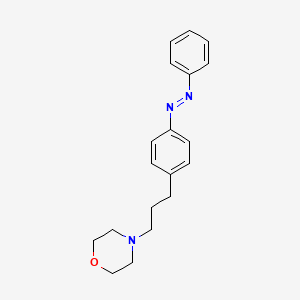
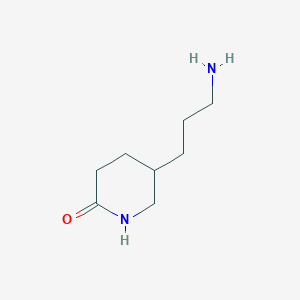
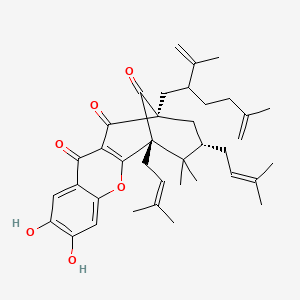
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
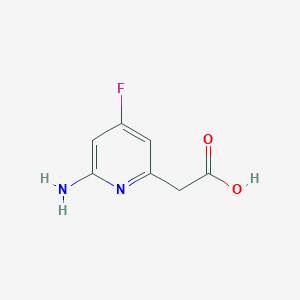
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
